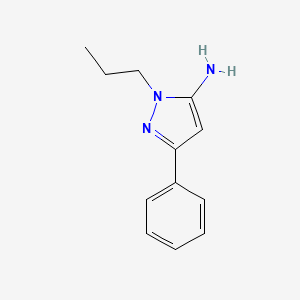

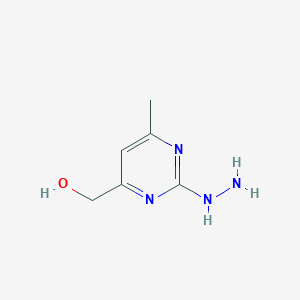

![molecular formula C13H11N3OS B2614437 N-(苯并[b]噻吩-5-基)-1-甲基-1H-吡唑-5-甲酰胺 CAS No. 1185114-12-8](/img/structure/B2614437.png)

N-(苯并[b]噻吩-5-基)-1-甲基-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzothiophene derivatives have been used as anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, anti-convulsant agents and many more .

Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

In the title compounds, the benzothiophene rings are essentially planar with maximum deviations for the carbon and sulfur atoms . The thiophene ring system is almost orthogonal to the phenyl ring attached to the sulfonyl group .Chemical Reactions Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . Some compounds displayed high antibacterial activity against S. aureus .Physical And Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3 . It has a melting point of 32 °C and a boiling point of 221 °C .科学研究应用

5-HT1A Receptor Binding

The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied. The most promising analogue displayed micromolar affinity toward 5-HT1A sites .

6. Stereoselective Synthesis of Polycyclic Benzo[b]thiophene Derivatives A highly efficient protocol for stereoselective synthesis of novel polycyclic benzo[b]thiophene derivatives was developed. Using quinine-derived bifunctional thiourea as a catalyst, asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenone could provide dihydrobenzo[4,5]thieno[2,3-b]pyridine derivatives .

Antibacterial and Antifungal Activity

The multicomponent reaction products were examined for their inhibitory potential against two Gram-positive bacteria (S. aureus and B. cereus), three Gram-negative bacteria (E. coli, P. aeruginosa and K. pneumoniae) and two fungal species (A. niger and C. albicans) .

作用机制

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide interacts with its targets by binding to a specific site on the 5-HT1A receptors . This binding influences the arylpiperazine moiety and benzo[b]thiophene ring substitutions, affecting their binding affinity . The compound has displayed micromolar affinity towards the 5-HT1A sites .

Biochemical Pathways

It is known that the compound’s interaction with the 5-ht1a receptors can influence various physiological functions regulated by these receptors .

Result of Action

The molecular and cellular effects of N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide’s action are largely dependent on its interaction with the 5-HT1A receptors. By binding to these receptors, the compound can influence various physiological functions and potentially alleviate symptoms of certain psychiatric disorders .

安全和危害

未来方向

Benzothiophene derivatives have been used in the synthesis of larger, usually bioactive structures . They are found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . Therefore, they could be used to develop more potent inhibitors and study the effects of inhibition on a variety of diseases.

属性

IUPAC Name |

N-(1-benzothiophen-5-yl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-16-11(4-6-14-16)13(17)15-10-2-3-12-9(8-10)5-7-18-12/h2-8H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHWQCWMAQNFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

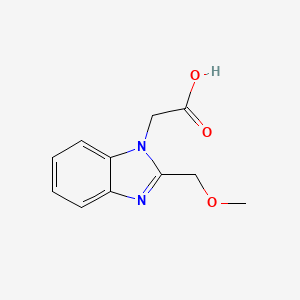

![1,3,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614354.png)

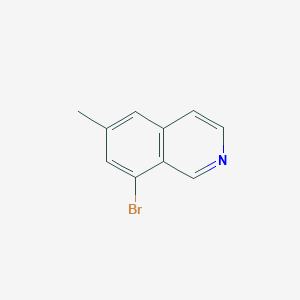

![3-[[Butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2614355.png)

![4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzenesulfonamide](/img/structure/B2614363.png)

![Ethyl 4-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2614364.png)

![Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2614365.png)

![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B2614366.png)

![2-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2614367.png)